Cygerol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27783-27-3 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(4E)-2-cyclohexyl-5,9-dimethyldeca-4,8-dienoic acid |
InChI |
InChI=1S/C18H30O2/c1-14(2)8-7-9-15(3)12-13-17(18(19)20)16-10-5-4-6-11-16/h8,12,16-17H,4-7,9-11,13H2,1-3H3,(H,19,20)/b15-12+ |
InChI Key |
WIHSFNRKGXNWNK-NTCAYCPXSA-N |
SMILES |
CC(=CCCC(=CCC(C1CCCCC1)C(=O)O)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC(C1CCCCC1)C(=O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC(C1CCCCC1)C(=O)O)C)C |
Other CAS No. |
23266-76-4 |
Synonyms |
2-cyclohexyl-2-geranylacetic acid Cigerol cygerol |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for Cygerol and Its Congeners
Retrosynthetic Analysis and Pioneering Approaches to Cygerol Scaffolds
Retrosynthetic analysis of this compound, a 2-cyclohexyl-5,9-dimethyl-4,8-decadienoic acid, would likely involve disconnecting the bond adjacent to the carboxylic acid group, suggesting a key C-C bond formation step. Pioneering synthetic schemes for racemic this compound have been reported. One modified synthetic scheme involves the alkylation of diethyl cyclohexyl malonate with geranyl chloride, followed by a one-pot hydrolysis-decarboxylation sequence. mathnet.ru This approach utilizes readily available starting materials to assemble the core structure of this compound. Improvements to this scheme have focused on enhancing the yield of key intermediates, such as increasing the yield of the diester from the alkylation step by using a phase-transfer catalytic system (KOH-DMF-BnNEt3Cl) instead of other methods like Na-toluene or NaH. mathnet.ru
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues and derivatives of this compound is undertaken to explore variations in biological activity or improve properties. Research has reported the synthesis of structural analogues of this compound, such as 2-butyl-4,9-decadienoic and 2-butyl-4,9-dimethyl-4,9-decadienoic acids. researchgate.netorcid.org These analogues are structural isomers of 2-cyclohexylgeranylacetic acid (this compound) and feature hydrocarbon chains obtained through methods like the telomerization reaction of 1,3-dienes with nucleophiles catalyzed by palladium complexes. researchgate.net This indicates that synthetic efforts extend beyond this compound itself to create related compounds with modified structures.
Design Principles for Modified this compound Structures
The design of modified this compound structures and congeners is often guided by the desire to explore the impact of structural variations on biological activity, improve physicochemical properties, or enhance synthetic accessibility. Given that this compound is a racemic mixture, a key design principle for modified structures involves the synthesis and study of its individual enantiomers. ontosight.aimathnet.ru The molecule contains a stereocenter at the alpha-carbon to the carboxylic acid group, and the biological activities of enantiomers can differ. mathnet.ru Therefore, synthetic strategies are designed to access the (S)- and (R)-enantiomers of this compound. mathnet.rucolab.wsmathnet.ru
Synthetic Pathways to Novel this compound Derivatives and Precursors
Synthetic routes to this compound and its derivatives often involve assembling the molecule from simpler precursors. A reported synthetic scheme for racemic this compound includes the alkylation of diethyl cyclohexylmalonate with geranyl chloride, followed by a one-pot hydrolysis-decarboxylation sequence. mathnet.ru This approach allows for the construction of the carbon skeleton of this compound. An improved yield for the intermediate diester has been achieved by carrying out the alkylation in a phase-transfer catalytic system using KOH–DMF–BnNEt3Cl. mathnet.ru
To access the individual enantiomers of this compound, kinetic resolution methods have been employed. mathnet.rucolab.ws One such method involves diastereoselective esterification with chiral alcohols, such as (S)- or (R)-BINOL, to separate the racemic mixture into (S)- and (R)-enantiomers. mathnet.ru Another approach to obtaining enantiomerically pure this compound involves a low-temperature alkylation, basic hydrolysis, derivatization with a chiral auxiliary (e.g., (S)-4-benzyloxazolidin-2-one), and chromatographic separation steps, starting from geraniol- or nerol-derived precursors. colab.wsmolaid.com These pathways highlight the use of controlled chemical reactions and separation techniques to synthesize specific stereoisomers.
The synthesis of structural analogues of this compound has also been explored. For example, structural isomers like 2-butyl-4,9-decadienoic and 2-butyl-4,9-dimethyl-4,9-decadienoic acids have been synthesized using palladium-catalyzed telomerization of 1,3-dienes with nucleophiles. researchgate.net This demonstrates the application of transition metal catalysis in constructing related isoprenoid-like structures.
A summary of a synthetic route to racemic this compound is shown below:
| Step | Reactants | Conditions | Product | Yield (%) | Reference |
| Alkylation | Diethyl cyclohexylmalonate, Geranyl chloride | KOH–DMF–BnNEt3Cl, 90 °C | Intermediate diester | 86* | mathnet.ru |
| Hydrolysis-Decarboxylation | Intermediate diester | i, KOH/EtOH, reflux; ii, neat, 150 °C | Racemic (Cyclohexyl)(geranyl)acetic acid | 85 | mathnet.ru |
*Yield with respect to consumed starting compounds.
Stereochemical Investigations and Enantiomeric Purity Analysis of Cygerol
Elucidation of Absolute and Relative Configurations of Cygerol Stereocenters
The elucidation of the absolute and relative configurations of the stereocenters in this compound is essential for understanding its biological activity and properties. Absolute configuration refers to the precise spatial arrangement of atoms at a chiral center, typically designated by (R) or (S) descriptors, while relative configuration describes the stereochemical relationship between multiple chiral centers within a molecule. libretexts.orgunacademy.com For this compound enantiomers derived from geraniol (B1671447) and nerol (B1678202), the absolute configuration of the stereocenters has been determined. researchgate.net This determination was based on a synthetic approach involving derivatization and chromatographic separation steps. researchgate.net
Methodologies for Stereochemical Assignment
Several methodologies are employed to assign the stereochemistry of organic molecules, including spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for structure elucidation, including the determination of stereochemistry. qd-latam.comufs.ac.za Diastereotopic protons in a molecule can exhibit different chemical shifts in ¹H NMR spectra, providing information about the presence of diastereomers. wordpress.com Coupling constants, particularly vicinal coupling constants, can also provide insights into the dihedral angles between protons, aiding in the assignment of relative configurations. libretexts.org While NMR alone cannot directly distinguish enantiomers, the use of chiral auxiliaries or chiral solvating agents can lead to the formation of diastereomeric complexes, which have distinct NMR spectra, allowing for the assessment of enantiomeric purity and potentially the assignment of absolute configuration by comparison to known standards. purechemistry.orglibretexts.org
Chiroptical Techniques (e.g., Optical Rotatory Dispersion, Circular Dichroism)
Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are valuable for studying chiral molecules and determining their absolute configuration. chem-soc.sinih.govslideshare.netegyankosh.ac.inresearchgate.net ORD measures the change in optical rotation with wavelength, while CD measures the differential absorption of left and right circularly polarized light. nih.govegyankosh.ac.in The Cotton effect, a characteristic feature in ORD and CD spectra, arises from the interaction of light with a chiral chromophore and can provide information about the stereochemistry and conformation of a molecule. egyankosh.ac.inresearchgate.net Comparing experimental CD or ORD spectra to those of compounds with known absolute configurations or to calculated spectra can help assign the absolute stereochemistry of a chiral molecule. purechemistry.orgchem-soc.sispectroscopyeurope.comnih.gov
X-ray Crystallography for Absolute Stereochemistry
X-ray crystallography is a definitive method for determining the three-dimensional structure of a crystalline molecule, including the absolute configuration of chiral centers. purechemistry.orgspectroscopyeurope.comwikipedia.orgnih.gov This technique involves obtaining a high-quality crystal of the compound and analyzing the diffraction pattern produced when exposed to X-rays. purechemistry.orgwikipedia.org The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of atoms and their spatial arrangement can be determined. purechemistry.orgwikipedia.orgnih.gov The presence of a heavy atom in the molecule can facilitate the determination of absolute configuration using anomalous dispersion. spectroscopyeurope.comspectroscopyasia.com While X-ray crystallography provides unambiguous stereochemical assignment, it requires the ability to grow suitable crystals of the compound. spectroscopyeurope.comspectroscopyasia.com X-ray methods have been employed in the study of this compound. dtic.mil
Assessment of Enantiomeric and Diastereomeric Purity
Ensuring the enantiomeric and diastereomeric purity of chiral compounds like this compound is critical, especially for pharmaceutical applications, as different stereoisomers can exhibit different biological activities. purechemistry.orglibretexts.orgresearchgate.net
Advanced Chiral Chromatographic Techniques (e.g., Chiral HPLC, GC)
Chiral chromatography, including Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used and powerful techniques for separating and quantifying enantiomers and diastereomers. researchgate.netscilit.comresearchgate.netchromatographyonline.comchiralpedia.com These techniques utilize chiral stationary phases that interact differently with the different stereoisomers, leading to their separation. chromatographyonline.comchiralpedia.comphenomenex.com Chiral HPLC is a dominant technique for chiral analysis and purification, suitable for a wide range of compounds. chiralpedia.comphenomenex.comthermofisher.com Chiral GC is particularly useful for the analysis of volatile and semi-volatile chiral samples and offers high resolution and sensitivity. chromatographyonline.com By using chiral chromatographic methods, researchers have been able to prepare enantiomers of this compound with high enantiomeric excess, reported to be up to 99% ee. researchgate.net The enantiomeric purity can be determined by integrating the peaks corresponding to each enantiomer in the chromatogram. rsc.orgcat-online.com
Compound Names and PubChem CIDs
Derivatization Methods for Chiral Analysis
Analyzing the enantiomeric purity of chiral compounds like this compound often requires methods that can distinguish between individual stereoisomers. Derivatization with a chiral auxiliary is a common strategy employed to convert enantiomers into diastereomers, which possess different physical and chemical properties and can therefore be separated using standard chromatographic techniques.
Research on the synthesis and stereochemical assignment of this compound enantiomers derived from geraniol and nerol has involved derivatization as a key step wikidata.orgwikidata.org. One method reported for the preparation of this compound enantiomers with high enantiomeric excess (ee) involves derivatization with (S)-4-benzyloxazolidin-2-one wikidata.orgwikidata.org. This process converts the enantiomers of this compound into diastereomeric derivatives that can be separated, enabling the isolation of highly enriched enantiomers, with reported enantiomeric excesses of up to 99% ee wikidata.orgwikidata.org.
Another approach to obtaining this compound enantiomers is through kinetic resolution of the racemic mixture. Diastereoselective esterification with chiral reagents has been successfully applied for this purpose americanelements.comnih.govfishersci.ca. Specifically, kinetic resolution of racemic (cyclohexyl)(geranyl)acetic acid (this compound) to its (S)- and (R)-enantiomers has been achieved by diastereoselective esterification using (S)- or (R)-BINOL (1,1'-bi-2-naphthol) americanelements.comnih.govfishersci.ca. This method relies on the differential reaction rates of the this compound enantiomers with the chiral BINOL reagent, leading to the formation of diastereomeric esters that can be separated.
Fundamental Principles of Stereoisomerism and Molecular Recognition in Chemical Systems
Stereoisomerism refers to compounds that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound, with its specific structural features including a chiral center, exists as stereoisomers fishersci.fi. A chiral center is typically a carbon atom bonded to four different groups. In the case of this compound (2-cyclohexyl-5,9-dimethyl-4,8-decadienoic acid), the carbon atom at the 2-position, bonded to a cyclohexyl group, a geranyl group, a carboxyl group, and a hydrogen atom, is a chiral center. This gives rise to two non-superimposable mirror-image isomers, known as enantiomers fishersci.fi. A racemic mixture contains equal amounts of these two enantiomers fishersci.fi.
The separation and analysis of enantiomers are crucial in chemistry, particularly when the biological activity or physical properties of the stereoisomers differ. The principles of molecular recognition are fundamental to the methods used for chiral analysis and resolution of compounds like this compound. Molecular recognition involves the specific interaction between molecules based on their shape, size, and chemical properties.
In the context of chiral analysis of this compound, derivatization with a chiral auxiliary like (S)-4-benzyloxazolidin-2-one utilizes molecular recognition. The chiral auxiliary interacts differently with each this compound enantiomer, forming diastereomers. These diastereomers are not mirror images and thus have distinct physical properties, including different interactions with a stationary phase in chromatography, allowing for their separation wikidata.orgwikidata.org.
Similarly, kinetic resolution through diastereoselective esterification with chiral BINOL relies on the principle of molecular recognition americanelements.comnih.govfishersci.ca. The enzyme or chiral reagent (BINOL) involved in the esterification step selectively interacts with one enantiomer of racemic this compound at a faster rate than the other. This differential reactivity is a form of molecular recognition at the catalytic or reaction site, leading to an enrichment of the less reactive enantiomer in the remaining starting material and the formation of diastereomeric esters from the more reactive enantiomer americanelements.comnih.govfishersci.ca. The separation of these diastereomeric products or the remaining enantiomerically enriched starting material then allows for the isolation of the individual this compound enantiomers. The use of chiral stationary phases in chromatography for separating enantiomers also directly applies molecular recognition principles, where the chiral stationary phase material selectively interacts with each enantiomer.
Mechanistic Elucidation of Chemical Reactions Involving Cygerol
Detailed Reaction Mechanism Studies in Cygerol Synthesis and Transformation
The synthesis of this compound and its structural analogs involves intricate reaction pathways. One notable approach is the synthesis of its structural isomers, 2-butyl-4,9-decadienoic and 2-butyl-4,9-dimethyl-4,9-decadienoic acids. researchgate.net The core of this synthesis lies in the telomerization of 1,3-dienes with nucleophiles, a reaction catalyzed by palladium complexes. researchgate.net Specifically, the telomerization of isoprene (B109036) with piperidine (B6355638) has been explored using a heterogeneous palladium-zeolite catalyst. researchgate.net
The general mechanism for such palladium-catalyzed telomerization reactions involves the formation of a palladium-diene complex, followed by nucleophilic attack and subsequent chain growth, ultimately leading to the desired long-chain hydrocarbon structure that forms the backbone of this compound analogs. researchgate.net
Furthermore, the synthesis of this compound enantiomers derived from geraniol (B1671447) and nerol (B1678202) has been a subject of study, highlighting the importance of stereochemistry in its formation. acs.orgscilit.com These syntheses often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.
Identification and Characterization of Reaction Intermediates and Transition States
While specific studies on the intermediates and transition states in this compound synthesis are not extensively detailed in the provided results, general principles of related reactions offer insights. In palladium-catalyzed reactions, intermediates often involve η³-allyl palladium complexes, which are formed after the initial coordination of the diene to the palladium center. The geometry and electronic properties of these intermediates are crucial in determining the regioselectivity and stereoselectivity of the subsequent nucleophilic attack.
In reactions like the Kulinkovich reaction, which is used for synthesizing cyclopropanols from esters, titanacyclopropane intermediates are key. wikipedia.orgorganic-chemistry.org These are formed from the reaction of a Grignard reagent with a titanium(IV) alkoxide. wikipedia.orgorganic-chemistry.org The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol (B106826) product. organic-chemistry.org While not a direct synthesis of this compound, the principles of identifying and characterizing such organometallic intermediates are applicable to understanding complex organic transformations.
Kinetic and Thermodynamic Parameters Influencing this compound Reactivity
For instance, in the synthesis of this compound analogs, the choice of catalyst and reaction conditions significantly impacts the reaction kinetics. The activation energy for the rate-determining step, which could be the formation of the initial palladium-diene complex or the subsequent nucleophilic attack, will influence how quickly the reaction proceeds. researchgate.net
Thermodynamic considerations come into play when considering the equilibrium position of the reaction. libretexts.org For example, if the formation of this compound is an equilibrium process, Le Chatelier's principle can be applied to shift the equilibrium towards the product by removing a byproduct.
Solvent Effects and Catalysis in this compound-Related Reactions
Solvent choice and the type of catalyst are paramount in directing the outcome of reactions involving this compound and its precursors. In the synthesis of its structural analogs, a heterogeneous palladium-zeolite catalyst was utilized. researchgate.net The solid support of the zeolite can influence the selectivity of the reaction by providing a specific microenvironment for the catalytic process.
Catalysis is central to the synthesis of this compound and its analogs. Palladium complexes are effective for the telomerization of dienes, a key step in building the carbon skeleton. researchgate.net The ligands attached to the palladium center can be modified to fine-tune the catalyst's activity and selectivity. Similarly, in other related organic reactions, the choice of catalyst, such as titanium(IV) isopropoxide in the Kulinkovich reaction, is critical for the desired transformation. wikipedia.orgorganic-chemistry.org
Stereochemical Control Mechanisms in this compound Formation
The presence of stereocenters in this compound means that controlling the stereochemistry during its synthesis is a significant challenge and an area of active research. The synthesis of specific enantiomers of this compound derived from geraniol and nerol underscores the importance of stereocontrol. acs.orgscilit.comgoogle.com
Mechanisms for achieving stereochemical control often involve the use of chiral catalysts or auxiliaries. In asymmetric catalysis, a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. This can occur through the formation of diastereomeric transition states with different activation energies.
For example, in asymmetric versions of the Johnson-Corey-Chaykovsky reaction, which produces epoxides and cyclopropanes, chiral sulfur ylides are used to induce enantioselectivity. wikipedia.org The steric and electronic properties of the chiral ligand on the sulfur ylide direct the approach of the electrophile, leading to the preferential formation of one enantiomer. Similar principles would apply to the asymmetric synthesis of this compound, where a chiral catalyst would guide the formation of a specific stereoisomer.
Advanced Analytical Characterization Techniques for Cygerol Research
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation and detailed characterization of complex molecules like Cygerol. These methods provide critical insights into the molecular framework, stereochemistry, and vibrational properties.
Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the complex structure of sesquiterpene lactones and related compounds. researchgate.netresearchgate.net For a molecule like this compound, with its multiple chiral centers and complex ring systems, one-dimensional (1D) NMR is insufficient. Two-dimensional (2D) NMR experiments are essential for complete structural assignment. mdpi.com
Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon-13 (¹³C) nuclei, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. researchgate.netnih.gov These experiments collectively allow for the assembly of the molecular skeleton piece by piece. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule. researchgate.netmdpi.com
Quantitative ¹H NMR (qHNMR) has also been demonstrated as a reliable method for the quantitative analysis of sesquiterpene lactones in complex mixtures, such as plant extracts. nih.gov
Solid-State NMR (ssNMR) would be employed to study this compound in its crystalline form. This technique can provide information about the molecular packing, intermolecular interactions, and conformational details that are not accessible in solution-state NMR. iycr2014.org
Hypothetical ¹H and ¹³C NMR Data for a this compound Analog
This interactive table presents plausible NMR chemical shift assignments for a hypothetical tricyclic sesquiterpenoid lactone structure related to this compound, illustrating the type of data obtained from 2D NMR experiments.
| Atom No. | δ ¹³C (ppm) | δ ¹H (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 178.5 | - |
| 2 | 35.2 | 2.55 (dd, 14.5, 3.0) |
| 3 | 30.1 | 1.80 (m), 1.65 (m) |
| 4 | 139.8 | - |
| 5 | 125.4 | 5.40 (d, 5.5) |
| 6 | 45.8 | 2.80 (m) |
| 7 | 82.1 | 4.10 (t, 8.0) |
| 8 | 40.5 | 2.15 (m) |
| 9 | 38.2 | 1.95 (m), 1.75 (m) |
| 10 | 55.6 | - |
| 11 | 120.2 | - |
| 13 | 140.1 | 6.25 (d, 3.5), 5.60 (d, 3.0) |
| 14 | 21.3 | 1.15 (s) |
Mass Spectrometry (e.g., HRMS, Tandem MS) for Structural Confirmation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. nih.govbeilstein-journals.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of this compound. nih.govfrontiersin.org This is a critical first step in confirming the identity of the compound.
Tandem Mass Spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. copernicus.org The fragmentation pattern is often characteristic of the compound's structure and can be used to confirm the connectivity of different parts of the molecule. researchgate.net For sesquiterpenoids, common fragmentation pathways include neutral losses of small molecules like water (H₂O) and retro-Diels-Alder reactions. nih.govfrontiersin.org
Hypothetical HRMS and Tandem MS Fragmentation Data for this compound
This interactive table shows potential mass spectrometry data for this compound (C₁₈H₃₀O₂), including the exact mass and plausible fragments that could be observed in an MS/MS experiment.
| Ion | Formula | Calculated m/z | Observed m/z | Interpretation |
|---|---|---|---|---|
| [M+H]⁺ | C₁₈H₃₁O₂⁺ | 279.2319 | 279.2321 | Protonated molecule |
| [M+Na]⁺ | C₁₈H₃₀O₂Na⁺ | 301.2138 | 301.2140 | Sodium adduct |
| [M+H-H₂O]⁺ | C₁₈H₂₉O⁺ | 261.2213 | 261.2215 | Loss of water |
| Fragment 1 | C₁₂H₁₉⁺ | 163.1481 | 163.1480 | Loss of cyclohexylacetic acid moiety |
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. umsl.edu These techniques are particularly useful for identifying the functional groups present in a molecule.
For a compound like this compound, which contains a carboxylic acid, IR spectroscopy would show a characteristic broad O-H stretch around 3000 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. The C=C stretching vibrations from the dienyl moiety would appear around 1600-1650 cm⁻¹. researchgate.netcdnsciencepub.com The IR spectra of unsaturated lactones can sometimes show a splitting of the carbonyl band, which is sensitive to solvent polarity. researchgate.netcdnsciencepub.com
Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. The C=C stretching vibrations are often stronger in the Raman spectrum than in the IR spectrum. umsl.edu This makes Raman a valuable tool for confirming the presence of the alkene groups in this compound.
Characteristic IR and Raman Peaks for this compound
This interactive table lists the expected vibrational frequencies and their assignments for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
|---|---|---|---|
| ~3000 (broad) | Strong | Weak | O-H stretch (carboxylic acid) |
| 2925, 2855 | Medium | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | Medium | C=O stretch (carboxylic acid) |
| ~1640 | Medium | Strong | C=C stretch (alkene) |
| ~1450 | Medium | Medium | C-H bend (aliphatic) |
Chromatographic Methodologies for Separation and Quantification
Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from various matrices. The choice of method depends on the specific analytical goal, such as purity assessment or chiral separation.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of terpenoids. uft-plovdiv.bg For a compound like this compound, a reversed-phase HPLC method using a C18 column would be suitable for quantification. embrapa.br The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to ensure the carboxylic acid group is protonated. uft-plovdiv.bgembrapa.br
Gas Chromatography (GC) is another powerful technique for analyzing volatile compounds like terpenes. cannabissciencetech.com Due to the carboxylic acid group, this compound would likely require derivatization (e.g., esterification) to increase its volatility and thermal stability before GC analysis. nih.gov GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) can be used for both qualitative and quantitative analysis. cannabissciencetech.comnih.gov
Typical HPLC and GC Parameters for this compound Analysis
This interactive table outlines common starting conditions for developing HPLC and GC methods for this compound.
| Parameter | HPLC | GC (after derivatization) |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (80:20) with 0.1% Formic Acid | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV at 210 nm | FID or MS |
| Oven Temperature | - | 150°C to 280°C at 10°C/min |
| Injection Volume | 10 µL | 1 µL (split mode) |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Since this compound is a racemic mixture, containing enantiomers, separating these mirror-image isomers is crucial, as they can have different biological activities. ontosight.aiselvita.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations. selvita.comchromatographyonline.com
SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol or ethanol. nih.govfagg.be The separation is achieved using a chiral stationary phase (CSP), such as a polysaccharide-based column. chromatographyonline.comnih.gov SFC offers advantages of faster analysis times, reduced organic solvent consumption, and easier sample recovery compared to HPLC. selvita.comfagg.be
Illustrative SFC Conditions for Chiral Separation of this compound
This interactive table provides a potential set of parameters for the chiral resolution of this compound enantiomers using SFC.
| Parameter | Value |
|---|---|
| Column | Chiralpak IC (or similar polysaccharide-based CSP) |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40°C |
| Detector | UV at 220 nm |
Crystallographic Analysis of this compound and its Co-Crystals
Crystallographic analysis, particularly X-ray crystallography, stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. xtalpi.comresearchgate.netcrystalpharmatech.com This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and packing within the crystal lattice. For a molecule like this compound, which possesses stereocenters, determining the absolute configuration is crucial, and single-crystal X-ray diffraction is a powerful tool for this purpose. acs.org
The formation of co-crystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, is a widely used strategy in pharmaceutical sciences to modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its chemical structure. crystalpharmatech.commdpi.comerpublications.com Co-crystallization of this compound with pharmaceutically acceptable coformers—such as carboxylic acids, amides, or amino acids—could potentially enhance its solubility, dissolution rate, and stability. erpublications.com The selection of a suitable coformer is often guided by the principles of supramolecular chemistry, aiming to form robust intermolecular interactions like hydrogen bonds.
The characterization of this compound co-crystals would involve techniques such as powder X-ray diffraction (PXRD) for initial screening and to assess bulk sample crystallinity. researchgate.net Single-crystal X-ray diffraction (SCXRD) would then be employed to determine the precise crystal structure of the most promising co-crystals, revealing the specific intermolecular interactions between this compound and the coformer. researchgate.net
While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from a successful single-crystal X-ray diffraction analysis of a hypothetical this compound co-crystal.
Table 1: Example Crystallographic Data for a Hypothetical this compound Co-crystal
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₃₀O₂ · C₄H₄O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1925.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.150 |
| R-factor | 0.045 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components. ijprajournal.comactascientific.comnumberanalytics.comsaapjournals.orgresearchgate.net For a compound like this compound, which may be synthesized as part of a complex reaction mixture or extracted from a natural source, these techniques are essential for its comprehensive analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. ijprajournal.com It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like terpenoic acids. publish.csiro.aunih.govnih.gov In the analysis of this compound, reversed-phase HPLC would likely be employed, using a C18 column to separate this compound from other components based on its hydrophobicity. publish.csiro.au
Mass spectrometry detection, particularly with a high-resolution mass analyzer like a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap, would provide accurate mass measurements, enabling the confirmation of this compound's elemental composition. numberanalytics.com Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the protonated or deprotonated molecular ion of this compound, yielding a characteristic fragmentation pattern that can be used for structural elucidation and confirmation. researchgate.netnih.gov
Table 2: Typical LC-MS Parameters for the Analysis of Terpenoic Acids like this compound
| Parameter | Condition |
|---|---|
| Liquid Chromatography | |
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Mass Analyzer | Quadrupole-Time-of-Flight (Q-TOF) |
| Scan Range (m/z) | 50 - 1000 |
| MS/MS | Collision-Induced Dissociation (CID) |
Note: These parameters are typical for the analysis of related compounds and would be optimized for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful hyphenated technique used for the separation and identification of volatile and semi-volatile compounds. iiste.orgmdpi.comnih.gov For the analysis of this compound, a derivatization step would likely be necessary to increase its volatility and thermal stability. Common derivatization agents for carboxylic acids include silylating agents (e.g., BSTFA) or methylating agents (e.g., diazomethane) to convert the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester.
The derivatized this compound would then be separated on a capillary GC column, typically with a non-polar stationary phase. The mass spectrometer would then detect the eluted components, providing a mass spectrum for each. The fragmentation pattern observed in the electron ionization (EI) mass spectrum serves as a molecular fingerprint that can be compared to spectral libraries for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a hyphenated technique in the traditional sense of coupling separation and detection in a single run, NMR spectroscopy is often used in conjunction with separation techniques for definitive structure elucidation. nih.govuniversalclass.comnih.gov High-resolution 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments on a purified sample of this compound would provide detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of its complex structure, including its stereochemistry. researchgate.net
Computational Chemistry and Theoretical Studies of Cygerol
Quantum Chemical Calculations of Cygerol Molecular Structure, Electronic Properties, and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the intrinsic properties of molecules at the electronic level. These methods can provide insights into the optimized molecular geometry, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and vibrational frequencies of this compound. While extensive published data specifically detailing quantum chemical calculations of this compound's isolated molecular structure and comprehensive electronic properties were not found in the searched literature, related studies on the synthesis and stereochemical assignment of this compound enantiomers likely employed such calculations. rscf.ruresearchgate.netiycr2014.orgglycoforum.gr.jp For instance, DFT calculations have been utilized in related work by researchers also involved in this compound synthesis studies to confirm transformation types based on substituent nature. researchid.co Such calculations are essential for understanding the electronic factors that govern this compound's stability and potential reactive sites.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules based on defined force fields, MD can provide information about conformational flexibility, the dynamics of molecular vibrations, and interactions with a surrounding environment, such as solvents or other molecules. mdpi.comrsc.orgbeilstein-journals.org For a molecule like this compound, MD simulations could be employed to explore its accessible conformations in different environments and to understand how it interacts with other molecules. This is particularly relevant for understanding its behavior in solution or its potential interactions with biological targets, although specific published MD studies on this compound were not identified in the search. MD simulations track molecular motions over time, allowing for the examination of dynamical structure, including fluctuations and changes in intra- and intermolecular interactions. mdpi.com
In Silico Prediction of Reaction Pathways and Transition States in this compound Chemistry
In silico prediction of reaction pathways and transition states involves using computational methods to map out the potential energy surface of a chemical reaction, identifying intermediates and the high-energy transition states connecting them. This allows for the theoretical determination of reaction mechanisms, activation energies, and reaction rates. acs.orgprinceton.edu For this compound, in silico methods could be applied to study its formation pathways or potential reactions it might undergo. The synthesis of this compound enantiomers from geraniol (B1671447) and nerol (B1678202), as described in the literature, likely involves specific reaction mechanisms that could be investigated computationally to understand the energetics and intermediates involved. researchgate.netiycr2014.orgglycoforum.gr.jp While general in silico models for predicting enzymatic reactions and chemical transformations exist, specific detailed in silico studies mapping out comprehensive reaction pathways for this compound beyond aspects potentially covered in synthesis studies were not found. ethz.chgromacs.org
Force Field Development and Validation for this compound and Related Isoprenoids
Force fields are sets of parameters and mathematical functions used in molecular mechanics and molecular dynamics simulations to describe the potential energy of a system of atoms. readthedocs.io Accurate force fields are crucial for obtaining reliable simulation results. For molecules like this compound, which is an isoprenoid, existing force fields developed for organic molecules and related terpene structures might be used. However, for highly accurate simulations, especially if this compound possesses unique structural or electronic features, specific force field parameters might need to be developed or validated against experimental data or higher-level quantum chemical calculations. readthedocs.io The development of force fields typically involves parametrization based on theoretical calculations and experimental properties. readthedocs.io No specific published research on the development or validation of a dedicated force field for this compound was found in the searched literature.
Theoretical Models for Stereoselectivity and Enantiocontrol in this compound Synthesis
The synthesis and stereochemical assignment of this compound enantiomers have been a specific area of research. researchgate.netiycr2014.orgglycoforum.gr.jp Theoretical models are invaluable for understanding and predicting the stereochemical outcome of chemical reactions, including enantioselective synthesis. These models often involve analyzing transition state geometries and energies using quantum chemical calculations to determine the favored reaction pathway leading to a specific stereoisomer. acs.orgprinceton.edu The study on the synthesis of geraniol- and nerol-derived this compound enantiomers likely employed theoretical models to explain the observed stereoselectivity and to assign the absolute configuration of the synthesized enantiomers. researchgate.netiycr2014.orgglycoforum.gr.jp This involves assessing the energetic differences between transition states leading to different stereoisomeric products. DFT calculations, for instance, are commonly used in such studies to provide theoretical support for experimental observations of stereoselectivity. researchid.coprinceton.edu
Emerging research directions in the chemistry of this compound are exploring novel avenues for its synthesis, reactivity, and potential applications, leveraging advanced techniques and computational methods. While specific detailed research findings on this compound across all these areas are limited in the search results, the broader context of chemical research provides insights into the methodologies and directions likely being pursued for compounds like this compound.
Emerging Research Directions and Future Perspectives in Cygerol Chemical Research
Development of Novel Synthetic Paradigms for Complex Cygerol Analogues
Research into this compound analogues, such as 2-butyl-4,9-decadienoic and 2-butyl-4,9-dimethyl-4,9-decadienoic acids, structural isomers of 2-cyclohexylgeranylacetic acid (an active component of this compound), highlights the ongoing efforts in synthesizing related complex structures. researchgate.net Novel synthetic approaches often involve sophisticated catalytic reactions. For instance, the synthesis of these this compound isomers has utilized palladium complexes for the telomerization of 1,3-dienes with nucleophiles. researchgate.net The use of heterogeneous palladium-zeolite catalysts in telomerization reactions represents a novel approach in this area. researchgate.net The development of efficient and selective routes for creating complex analogues with specific structural modifications is a key focus, potentially employing strategies seen in the synthesis of other complex molecules like prostaglandin (B15479496) analogues via cycloaddition reactions or novel triazole thioglycosides. rsc.orgnih.gov
Table 1: Examples of Catalysts Used in Related Synthesis
| Catalyst Type | Application in Synthesis | Reference |
| Palladium Complexes | Telomerization of 1,3-dienes with nucleophiles | researchgate.net |
| Heterogeneous Palladium-Zeolite | Telomerization of isoprene (B109036) with piperidine (B6355638) | researchgate.net |
| Triflic Acid (HOTf) | S-acetylation of thiols (relevant for functionalization) | researchgate.net |
Exploration of Unconventional Reactivity and Transformation Pathways of this compound
Investigating the unconventional reactivity and transformation pathways of this compound is crucial for expanding its potential applications and understanding its behavior under various conditions. While direct information on this compound's unconventional reactivity is scarce in the provided results, research on other compounds indicates the types of transformations being explored in chemical research. This includes alternative reaction pathways triggered by factors like oxygen vacancies in catalytic systems for hydrodeoxygenation reactions or the complex transformation pathways of intermediates like formaldehyde (B43269) in processes such as methanol-to-hydrocarbon conversion. rsc.orgrsc.org Understanding how structural modifications in this compound analogues influence their reactivity is also a key area of research, building upon synthetic efforts.
Integration of Machine Learning and Artificial Intelligence in this compound Chemical Discovery
Table 2: Applications of AI/ML in Chemical Discovery
| AI/ML Application Area | Description | Potential Relevance to this compound Research | Reference |
| Molecule Design & Property Prediction | Designing new molecules and predicting their properties. | Designing this compound analogues with tailored properties. | strategicallies.co.ukimgroupofresearchers.com |
| Synthetic Route Planning | Identifying and optimizing effective synthetic pathways. | Developing efficient synthesis for this compound and its analogues. | strategicallies.co.ukacs.org |
| Data Analysis & Interpretation | Analyzing complex chemical datasets and identifying patterns. | Gaining insights from experimental data on this compound. | imgroupofresearchers.comsolubilityofthings.com |
Advanced Analytical Techniques for Real-time Monitoring of this compound Reactions
Advanced analytical techniques are vital for monitoring chemical reactions involving this compound in real-time, providing critical insights into reaction mechanisms, kinetics, and optimal conditions. Techniques such as mass spectrometry (e.g., LC/MS, FIA-MS), NMR spectroscopy, IR spectroscopy, and chromatography (e.g., TLC, HPLC) are commonly employed for reaction monitoring. solubilityofthings.comchromservis.eubruker.comnih.gov The integration of these techniques, such as LC-MS and GC-IR, allows for comprehensive analysis of complex reaction mixtures. solubilityofthings.comnih.gov Real-time monitoring enables chemists to optimize reaction yields and product purity more effectively. chromservis.eu The trend towards miniaturization, intelligence, and multi-channel capabilities in real-time monitoring instruments will further benefit this compound research. nih.gov
Supramolecular Chemistry and Self-Assembly of this compound Derivatives
The exploration of supramolecular chemistry and self-assembly of this compound derivatives could lead to the development of novel materials with unique properties. Supramolecular chemistry focuses on the non-covalent interactions between molecules, which drive processes like molecular self-assembly. wikipedia.org While specific examples for this compound derivatives are not provided, research on other molecules like lipid derivatives or guanosine (B1672433) derivatives demonstrates the potential for forming supramolecular structures such as micelles, vesicles, or ordered assemblies on surfaces like carbon nanotubes. wikipedia.orgnih.govrsc.org Investigating how this compound derivatives interact through hydrogen bonding, pi-pi stacking, or hydrophobic forces could lead to the design of self-assembled materials with potential applications in various fields. wikipedia.orgrsc.orgsioc-journal.cn
Environmental Chemistry Aspects of this compound (e.g., Degradation Pathways, not environmental fate as a property)
Understanding the environmental chemistry of this compound, particularly its degradation pathways, is important for assessing its environmental impact. Research on the degradation of other organic compounds and polymers in the environment provides a framework for studying this compound. Degradation can occur through various pathways, including photo-oxidation initiated by UV radiation, hydrolysis (especially for compounds with susceptible bonds like esters), and biodegradation mediated by microorganisms. diva-portal.orgresearchgate.netmdpi.comsemanticscholar.orgnih.gov The specific degradation products formed depend on the chemical structure of this compound and the environmental conditions. diva-portal.orgmdpi.com Studies on the degradation of plastic polymers, for example, highlight the formation of smaller fragments and the influence of factors like sunlight and oxygen. diva-portal.orgresearchgate.netsemanticscholar.org Investigating the abiotic and biotic degradation routes of this compound will provide crucial data on its persistence and potential byproducts in the environment.
Q & A
Q. How can researchers validate this compound’s reproducibility across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
